molecular formula C18H23NO4 B12813565 7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 84229-49-2

7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B12813565
CAS No.: 84229-49-2
M. Wt: 317.4 g/mol
InChI Key: MDRIKKUAZCPOBY-UHFFFAOYSA-N
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Description

7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that combines elements of chromen and cyclopentane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the chromen ring .

Scientific Research Applications

7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The hydroxy and propylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The chromen ring structure provides stability and specificity to these interactions, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4-one: Lacks the propylamino and hydroxypropoxy groups, making it less versatile in biological applications.

    7-[2-Hydroxy-3-(4-morpholinyl)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Contains a morpholinyl group instead of a propylamino group, which may alter its binding properties and biological activity.

Uniqueness

The unique combination of the hydroxy, propylamino, and chromen ring in 7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

84229-49-2

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

7-[2-hydroxy-3-(propylamino)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C18H23NO4/c1-2-8-19-10-12(20)11-22-13-6-7-15-14-4-3-5-16(14)18(21)23-17(15)9-13/h6-7,9,12,19-20H,2-5,8,10-11H2,1H3

InChI Key

MDRIKKUAZCPOBY-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)O

Origin of Product

United States

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